molecular formula C22H37NO4S B10790215 N-Arachidonoyl Taurine-d4

N-Arachidonoyl Taurine-d4

Cat. No.: B10790215
M. Wt: 415.6 g/mol
InChI Key: YUNYSWCRLRYOPO-KALLKTRHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Arachidonoyl Taurine-d4 involves the conjugation of deuterium-labeled arachidonic acid with taurine. The reaction typically occurs under mild conditions to preserve the integrity of the deuterium label. The process involves the activation of the carboxyl group of arachidonic acid, followed by its reaction with taurine to form the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl Taurine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deuterium-labeled analogs with altered functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H37NO4S

Molecular Weight

415.6 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2

InChI Key

YUNYSWCRLRYOPO-KALLKTRHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

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